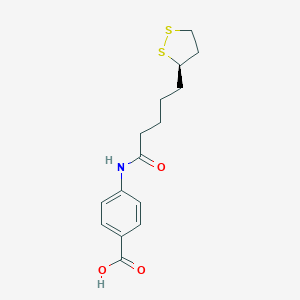
N-(1-Deoxy-1-fructosyl)methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Deoxy-1-fructosyl)methionine typically involves the reaction of methionine with fructose under controlled conditions. The reaction conditions often include a mildly acidic or neutral pH and moderate temperatures to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions and the use of industrial reactors to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Deoxy-1-fructosyl)methionine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound, such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(1-Deoxy-1-fructosyl)methionine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the Amadori rearrangement and related reactions . In biology and medicine, it is studied for its potential role in metabolic pathways and its effects on cellular processes . Additionally, it has applications in the food industry, where it is investigated for its role in the Maillard reaction and its impact on food flavor and quality .
Wirkmechanismus
The mechanism of action of N-(1-Deoxy-1-fructosyl)methionine involves its interaction with various molecular targets and pathways. The compound can participate in metabolic pathways, influencing the formation of advanced glycation end-products (AGEs) and affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(1-Deoxy-1-fructosyl)methionine can be compared with other similar compounds, such as N-(1-Deoxy-1-fructosyl)leucine, N-(1-Deoxy-1-fructosyl)phenylalanine, and N-(1-Deoxy-1-fructosyl)tyrosine . These compounds share similar structural features but differ in the amino acid component. The uniqueness of this compound lies in its specific interactions and effects, which are influenced by the presence of methionine .
Eigenschaften
CAS-Nummer |
20638-92-0 |
|---|---|
Molekularformel |
C11H21NO7S |
Molekulargewicht |
311.35 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
UXCZPSDCDHUREX-JZKKDOLYSA-N |
SMILES |
CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
melting_point |
95°C |
Physikalische Beschreibung |
Solid |
Reinheit |
85% min. |
Synonyme |
Fru-Met |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)




